molecular formula C12H9F3N2O3 B1397251 Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 163720-43-2

Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate

Cat. No.: B1397251
CAS No.: 163720-43-2
M. Wt: 286.21 g/mol
InChI Key: AWNFFBSXOQQJMT-UHFFFAOYSA-N
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Description

Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate is a useful research compound. Its molecular formula is C12H9F3N2O3 and its molecular weight is 286.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound interacts with enzymes such as GSK-3β, which is involved in various cellular processes, including glycogen metabolism and cell signaling . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Cellular Effects

This compound affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, it has been shown to modulate signaling pathways such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound can alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of target enzymes, forming a stable complex that inhibits enzyme activity . This inhibition can lead to the accumulation of substrates and depletion of products, disrupting normal cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can lead to the formation of active metabolites that contribute to the compound’s biological activity. Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary based on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular energy metabolism .

Properties

IUPAC Name

ethyl 5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-2-19-11(18)9-16-10(20-17-9)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNFFBSXOQQJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate
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Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate
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Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate
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Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate
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Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate
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Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate

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